N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-sulfonamide
Description
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-sulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a benzothiophene core, which is a sulfur-containing heterocycle, and a hydroxyoxolan moiety, which is a five-membered ring with an oxygen atom. The presence of sulfonamide functionality adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S2/c1-8-4-3-5-10-13(8)20-9(2)14(10)21(17,18)15-11-6-19-7-12(11)16/h3-5,11-12,15-16H,6-7H2,1-2H3/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIXYAXYOHCINE-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(S2)C)S(=O)(=O)NC3COCC3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=C(S2)C)S(=O)(=O)N[C@@H]3COC[C@H]3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-sulfonamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-methylthiophenol and an appropriate electrophile.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Hydroxyoxolan Moiety: The hydroxyoxolan moiety is attached via a nucleophilic substitution reaction, where a suitable oxirane (epoxide) reacts with the sulfonamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The hydroxy group in the oxolan ring can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can engage in π-π interactions. These interactions can influence various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-carboxamide
- N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-sulfonyl chloride
Uniqueness
Compared to similar compounds, N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
